![molecular formula C8H12O3 B1444268 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1561951-19-6](/img/structure/B1444268.png)
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
“2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as 7-oxanorbornanes or 7-oxabicyclo[2.2.1]heptanes . These compounds are characterized by a seven-membered ring structure containing an oxygen atom .
Synthesis Analysis
The synthesis of 7-oxanorbornanes can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction allows for the formation of a wide range of 7-oxanorbornane derivatives, many of which can be prepared enantiomerically enriched . These derivatives are extremely useful in the total asymmetric synthesis of various natural products and bioactive compounds .Molecular Structure Analysis
The molecular structure of 7-oxanorbornanes is characterized by a seven-membered ring structure containing an oxygen atom . The specific structure of “this compound” would include additional functional groups, such as a carboxylic acid group and a methyl group, attached to the ring structure.Chemical Reactions Analysis
7-Oxanorbornanes can undergo a variety of chemical reactions due to their bicyclic structure . These reactions can generate a wide range of chemodiversity in a highly stereoselective manner . For instance, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-oxanorbornanes can vary depending on their specific structure. For instance, 7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448, a boiling point of 119 °C, and a density of 0.968 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing 2-substituted derivatives of tetrahydrofuran-dicarboxylic acid, starting from norborneol derivatives. These synthetic routes involve base-catalyzed transformations and RuCl3/NaIO4 catalyzed ring openings, yielding compounds with potential applications in organic synthesis and medicinal chemistry (Wang et al., 2001).
Enantioselective Synthesis
The enantioselective synthesis of 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, a versatile chiral building block for terpenoids, has been demonstrated. This process includes reduction, esterification with optically pure mandelic acid, and separation via preparative HPLC, highlighting the compound's utility in synthesizing complex natural products (Guangzhe Yu, 2005).
Analogues for Biological Applications
Synthesis of enantiopure analogues of 3-hydroxyproline, a restricted analogue of the compound, showcases its role in generating novel biological molecules. These efforts underline the compound's versatility in creating bioactive substances, potentially useful in drug development and biochemical research (Avenoza et al., 2002).
Material Science Applications
The compound and its derivatives have been investigated for their thermochemical properties, including enthalpy of formation, entropy, and heat capacity. These studies are crucial for understanding the stability and reactivity of the compound in various chemical environments, which is essential for material science applications (Bozzelli & Rajasekaran, 2007).
Potential in Drug Development
Research into the synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives has highlighted their potential anti-HIV activity. This work suggests the compound's derivatives could be valuable in developing novel therapeutics for treating HIV and other viral infections (Song Dan-qing, 2009).
Safety and Hazards
Future Directions
The future directions for research on “2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given their wide chemodiversity and utility in the synthesis of natural products and bioactive compounds, these compounds are likely to continue to be a focus of research in organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown biological activity . For instance, some derivatives have been found to inhibit protein phosphatases .
Mode of Action
The exact mode of action of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds interact with their targets in a highly stereoselective manner due to their bicyclic structure .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-7-oxabicyclo[22Related compounds, 7-oxanorbornanes, are known to generate a wide chemodiversity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-7-oxabicyclo[22The bicyclic structure of similar compounds, 7-oxanorbornanes, allows them to generate useful polymers upon oxa ring openings , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have interesting biological properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Methyl-7-oxabicyclo[22Similar compounds, 7-oxanorbornanes, have been used in radical-induced alkene polymerizations , suggesting that they may be influenced by certain environmental conditions.
properties
IUPAC Name |
2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWQWATKAXZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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